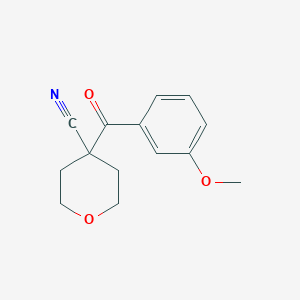
4-(3-Methoxybenzoyl)tetrahydro-2H-pyran-4-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-Methoxybenzoyl)tetrahydro-2H-pyran-4-carbonitrile is an organic compound with the molecular formula C14H15NO3 It features a tetrahydropyran ring substituted with a 3-methoxybenzoyl group and a nitrile group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Methoxybenzoyl)tetrahydro-2H-pyran-4-carbonitrile typically involves the reaction of 3-methoxybenzoyl chloride with tetrahydro-2H-pyran-4-carbonitrile in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
4-(3-Methoxybenzoyl)tetrahydro-2H-pyran-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst.
Substitution: Reagents like sodium hydride (NaH) or strong acids/bases depending on the desired substitution.
Major Products
Oxidation: Formation of 4-(3-Hydroxybenzoyl)tetrahydro-2H-pyran-4-carbonitrile.
Reduction: Formation of 4-(3-Methoxybenzoyl)tetrahydro-2H-pyran-4-amine.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
4-(3-Methoxybenzoyl)tetrahydro-2H-pyran-4-carbonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4-(3-Methoxybenzoyl)tetrahydro-2H-pyran-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxybenzoyl group can interact with hydrophobic pockets in proteins, while the nitrile group can form hydrogen bonds or coordinate with metal ions. These interactions can modulate the activity of the target proteins and influence various biological pathways .
類似化合物との比較
Similar Compounds
4-(4-Methoxybenzoyl)tetrahydro-2H-pyran-4-carbonitrile: Similar structure but with a different position of the methoxy group.
Tetrahydro-2H-pyran-4-carbonitrile: Lacks the methoxybenzoyl group.
4-(3-Hydroxybenzoyl)tetrahydro-2H-pyran-4-carbonitrile: Hydroxyl group instead of a methoxy group.
Uniqueness
4-(3-Methoxybenzoyl)tetrahydro-2H-pyran-4-carbonitrile is unique due to the specific positioning of the methoxy group, which can influence its reactivity and interactions with biological targets. This positional difference can lead to variations in its pharmacological and chemical properties compared to similar compounds .
特性
分子式 |
C14H15NO3 |
|---|---|
分子量 |
245.27 g/mol |
IUPAC名 |
4-(3-methoxybenzoyl)oxane-4-carbonitrile |
InChI |
InChI=1S/C14H15NO3/c1-17-12-4-2-3-11(9-12)13(16)14(10-15)5-7-18-8-6-14/h2-4,9H,5-8H2,1H3 |
InChIキー |
CVBFPMGSQAOCJC-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC(=C1)C(=O)C2(CCOCC2)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


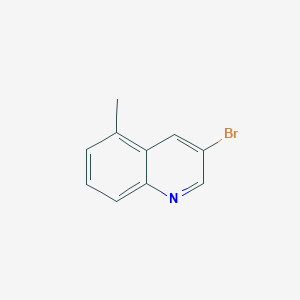

![8-Iodo-2-phenylimidazo[1,2-C]pyrimidin-5(6H)-one](/img/structure/B11790969.png)
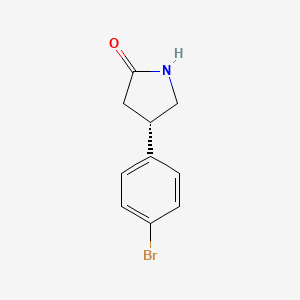
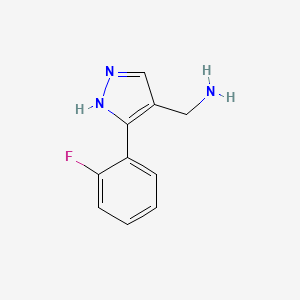
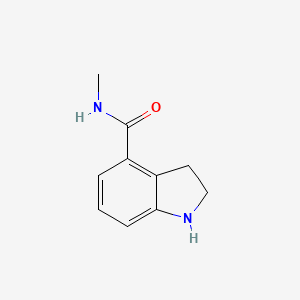

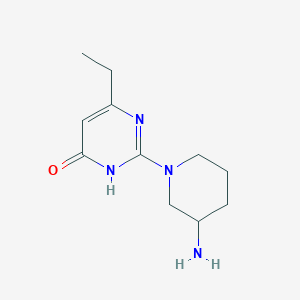

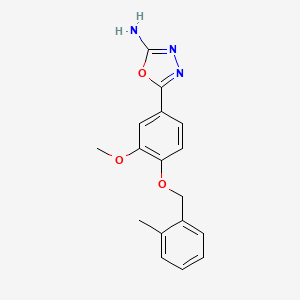
![2-Bromo-7-(4-methylpiperazin-1-yl)thiazolo[4,5-d]pyrimidin-5-amine](/img/structure/B11791012.png)
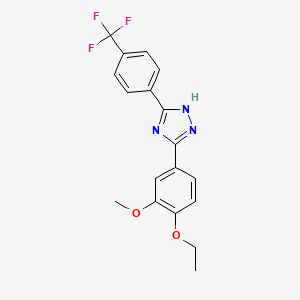
![2-amino-3-methyl-N-[[(2S)-1-methylpyrrolidin-2-yl]methyl]-N-propan-2-ylbutanamide](/img/structure/B11791019.png)

